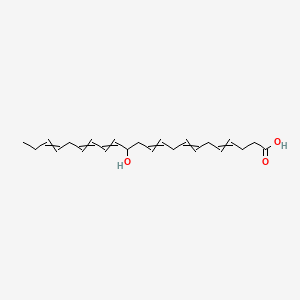

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid

Übersicht

Beschreibung

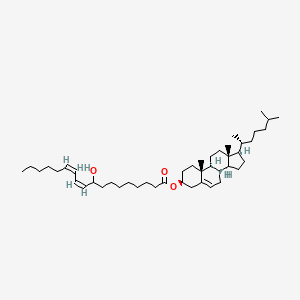

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is a chemical compound . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS, shown to play a major anti-inflammatory role .

Synthesis Analysis

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is an autoxidation product of docosahexaenoic acid (DHA) in vitro. According to Sprecher, in mammals, DHA is synthesized via a retro-conversion process in peroxisomes-the aerobic delta4 desaturation-independent pathway .Molecular Structure Analysis

The molecular formula of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is C22H32O3. Its molecular weight is 344.495 . The InChI key is MBMBGCFOFBJSGT-KUBAVDMBSA-N .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid include a molecular weight of 344.495 and a molecular formula of C22H32O3. It has a density of 0.9500g/mL and a flash point of 62°C .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Proresolving Actions : A study identified a pathway involving biosynthesis of potent anti-inflammatory and proresolving mediators from docosahexaenoic acid (DHA) by macrophages. These mediators, including 14S-hydroxydocosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid, exhibit potent anti-inflammatory and proresolving activity similar to resolvin E1 and protectin D1 (Serhan et al., 2009).

Metabolism and Biological Production : Another study focused on 17S-HDPAn-6 and 10S,17S-HDPAn-6, potent anti-inflammatory resolvins derived from DPAn-6, analogous in structure and action to DHA-derived resolvins. These resolvins showed potential as drug candidates, and the study explored their metabolic stability and therapeutic profiles (Dangi et al., 2010).

Role in Pulmonary Fibrosis : Research has shown that Protectin DX (10S,17S-dihydroxydocosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid) exerts a potential therapeutic effect on mice with pulmonary fibrosis. It was found to ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice, suggesting its role in the treatment of fibrotic lung diseases (Li et al., 2017).

Conversion and Inhibition in Inflammation : A study on 13S,14S-epoxy-maresin showed that it is converted by human macrophages to maresin 1 (MaR1), and it inhibits leukotriene A4 hydrolase (LTA4H), indicating its role in the resolution of inflammation (Dalli et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVOKGDVLLIUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724582 | |

| Record name | 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |

CAS RN |

90780-53-3 | |

| Record name | 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)

![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)